molecular formula C14H16FNO2 B11034962 9-fluoro-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one

9-fluoro-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one

Cat. No.: B11034962
M. Wt: 249.28 g/mol
InChI Key: LBHCBNKHHOANNE-UHFFFAOYSA-N
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Description

9-fluoro-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHFNO

    Molecular Weight: 261.29 g/mol

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through cyclization reactions. Here’s a simplified synthetic route:

    Starting Material: Begin with a suitable precursor, such as 2,4-dimethylquinoline.

    Fluorination: Introduce the fluorine atom at position 9 using a fluorinating agent.

    Cyclization: Create the oxazino ring by intramolecular cyclization. This step forms the core structure.

    Oxidation: Oxidize the dihydroquinoline moiety to the quinoline ring.

    Final Steps: Tweak the substituents to achieve the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar. Optimization for yield, cost, and safety considerations guides large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, converting the dihydroquinoline to the quinoline ring.

    Substitution: Substituents at various positions can be modified via substitution reactions.

Common Reagents and Conditions::

    Fluorination: Use reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Cyclization: Acidic conditions promote cyclization.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are employed.

Major Products:: The main product is the titled compound itself, with the oxazino ring and fluorine substitution.

Scientific Research Applications

Chemistry::

    Ligand Design: It can serve as a ligand in coordination chemistry due to its unique structure.

    Organic Synthesis: Researchers explore its reactivity in novel transformations.

Biology and Medicine::

    Biological Activity: Investigate its potential as an antimicrobial or antitumor agent.

    Drug Discovery: Assess its pharmacological properties for drug development.

Industry::

    Materials Science: Explore its use in organic electronics or optoelectronic devices.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While this compound is relatively rare, we can compare it to related structures:

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

7-fluoro-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one

InChI

InChI=1S/C14H16FNO2/c1-8-6-14(2,3)16-7-18-13(17)11-5-9(15)4-10(8)12(11)16/h4-5,8H,6-7H2,1-3H3

InChI Key

LBHCBNKHHOANNE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2COC(=O)C3=CC(=CC1=C32)F)(C)C

Origin of Product

United States

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